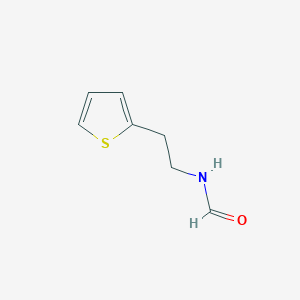

N-(2-(thien-2-yl)ethyl)formamide

説明

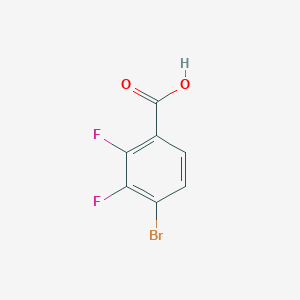

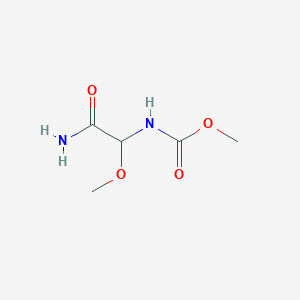

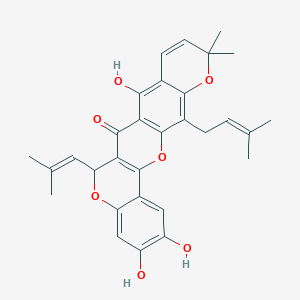

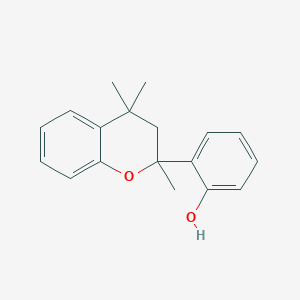

“N-(2-(thien-2-yl)ethyl)formamide” is a chemical compound with the molecular formula C7H9NOS . It contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 Thiophene .

Synthesis Analysis

The synthesis of “N-(2-(thien-2-yl)ethyl)formamide” involves the reaction of 2-thiophene ethylamine with ethyl formate in the presence of NaHCO3 . The mixture is stirred at room temperature overnight, after which water is added and the mixture is extracted with ethyl acetate. The extract is then dried over Na2SO4 and concentrated under reduced pressure to yield the product .Molecular Structure Analysis

“N-(2-(thien-2-yl)ethyl)formamide” contains a total of 19 atoms, including 9 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . The molecule has a complex structure with multiple types of bonds, including aromatic bonds and a secondary amide .科学的研究の応用

Proteomics Research

“N-[2-(2-Thienyl)ethyl]formamide” is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, localization, and much more .

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including “N-[2-(2-Thienyl)ethyl]formamide”, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry . For example, they are used as corrosion inhibitors, which can prevent the deterioration of metals in industrial settings .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Semiconductors are essential for the electronics industry, and organic semiconductors offer advantages such as flexibility and lower cost.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel. They are used in various applications, including flexible displays and organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

特性

IUPAC Name |

N-(2-thiophen-2-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWLGAIQNVAFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Thienyl)ethyl]formamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)

![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)